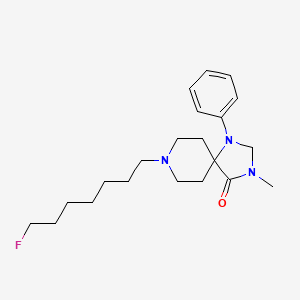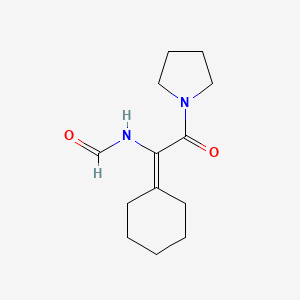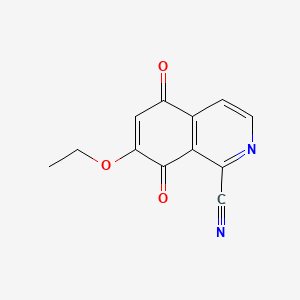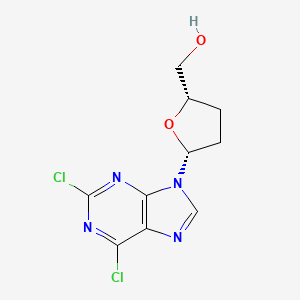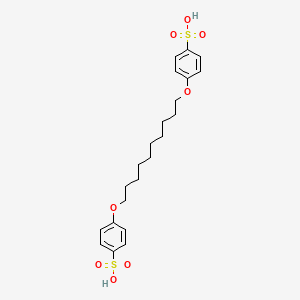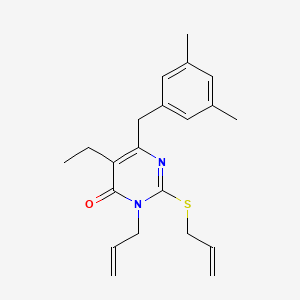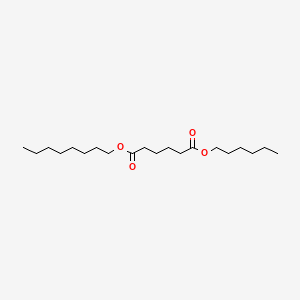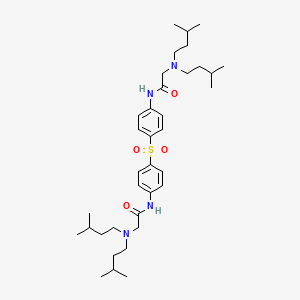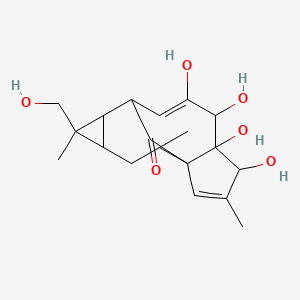
1H-2,8a-Methanocyclopenta(a)cyclopropa(e)cyclodecen-11-one, 1a,2,5,5a,6,9,10,10a-octahydro-4,5,5a,6-tetrahydroxy-1-(hydroxymethyl)-1,7,9-trimethyl-, (1S-(1alpha,1aalpha,2beta,5beta,5abeta,6beta,8aalph,9alpha,10aalpha)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-2,8a-Methanocyclopenta(a)cyclopropa(e)cyclodecen-11-one, 1a,2,5,5a,6,9,10,10a-octahydro-4,5,5a,6-tetrahydroxy-1-(hydroxymethyl)-1,7,9-trimethyl-, (1S-(1alpha,1aalpha,2beta,5beta,5abeta,6beta,8aalph,9alpha,10aalpha)- is a complex organic compound with a unique structure that includes multiple fused rings and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the fused ring system and the introduction of hydroxyl and methyl groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the fused ring system through cyclization reactions.
Hydroxylation: Introduction of hydroxyl groups using reagents such as osmium tetroxide or hydrogen peroxide.
Methylation: Introduction of methyl groups using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Substitution of functional groups using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Hydroxide ions, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The specific pathways involved depend on the compound’s structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-2,8a-Methanocyclopenta(a)cyclopropa(e)cyclodecen-11-one: A similar compound with a slightly different structure.
1a,2,5,5a,6,9,10,10a-Octahydro-4,5,5a,6-tetrahydroxy-1-(hydroxymethyl)-1,7,9-trimethyl-: Another related compound with variations in functional groups.
Uniqueness
This compound is unique due to its specific combination of fused rings and functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
83912-88-3 |
|---|---|
Molekularformel |
C19H26O6 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
4,5,6,7-tetrahydroxy-11-(hydroxymethyl)-3,11,14-trimethyltetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dien-15-one |
InChI |
InChI=1S/C19H26O6/c1-8-6-18-9(2)4-11-13(17(11,3)7-20)10(15(18)23)5-12(21)16(24)19(18,25)14(8)22/h5-6,9-11,13-14,16,20-22,24-25H,4,7H2,1-3H3 |
InChI-Schlüssel |
VLTHLFNISPZGHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2C(C2(C)CO)C3C=C(C(C4(C1(C3=O)C=C(C4O)C)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


